molecular formula C20H26O4 B1258302 Przewalskin B

Przewalskin B

Cat. No.: B1258302
M. Wt: 330.4 g/mol
InChI Key: XENNDAKNPKZKFC-VWZLZXLISA-N
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Description

Classification and Occurrence of Przewalskin B within Natural Products

This compound is classified as a diterpenoid, a large and diverse class of organic compounds derived from four isoprene (B109036) units. mdpi.com These compounds are widely distributed in the plant kingdom, particularly within the Salvia genus, which is known for producing a rich variety of terpenoids. researchgate.netmdpi.comnih.gov

This compound is specifically an abietane-type diterpenoid, possessing a complex and unprecedented tetracyclic framework. researchgate.netsci-hub.rusci-hub.se Its intricate architecture includes two spiro rings, an α-hydroxy-γ-lactone moiety, and an all-carbon quaternary center. sci-hub.ruacs.orgcas.cn The structure was definitively elucidated through extensive nuclear magnetic resonance (NMR) analysis and single-crystal X-ray diffraction studies. researchgate.netacs.orgoregonstate.edursc.org The basic molecular structure of diterpenoids consists of four isoprene units, and they can be classified into various types based on their carbon skeletons, such as acyclic, monocyclic, bicyclic, tricyclic, and tetracyclic. mdpi.com The Salvia genus is a prolific source of diterpenes with novel skeletons. researchgate.net

The structural complexity of this compound has made it a challenging and attractive target for total synthesis, prompting the development of innovative synthetic strategies. researchgate.netsci-hub.ruacs.orgresearchgate.net

This compound was first isolated from the roots of Salvia przewalskii Maxim., a perennial plant belonging to the Lamiaceae family. researchgate.netsci-hub.ruoregonstate.edu This plant, known in China as "Hong Qin Jiao," has a history of use in traditional medicine. bibliotekanauki.pl The roots of S. przewalskii are a rich source of various chemical constituents, including diterpenoids, triterpenoids, and phenolic acids. researchgate.netnih.govresearchgate.netnih.gov

The genus Salvia is one of the largest in the Lamiaceae family, with approximately 900 species distributed worldwide. nih.govresearchgate.net Many species of Salvia are known to produce a wide array of bioactive compounds. researchgate.netnih.govnih.govnih.gov While this compound is specifically associated with S. przewalskii, this species also produces other diterpenoids, including other Przewalskin variants like Przewalskin C and D, which are icetexane diterpenoids. researchgate.netnih.gov The chemical composition of S. przewalskii is noted to be similar to that of the well-known medicinal plant Salvia miltiorrhiza, as both contain abietane-type diterpenoids like tanshinones. bibliotekanauki.plresearchgate.netnih.gov

Table 1: Chemical Constituents Isolated from Salvia przewalskii

Class Compound Examples
Diterpenoids This compound, Przewalskin A, Przewalskin C, Przewalskin D, Przewaquinone A, Tanshinone II-A, Cryptotanshinone, Sugiol, Miltirone. researchgate.netnih.govresearchgate.net
Triterpenoids Ursolic acid, Oleanolic acid, Przewanoic acid A, Przewanoic acid B. nih.govresearchgate.net

| Phenolic Acids | Rosmarinic acid, Salvianolic acid B, Protocatechuic acids. researchgate.netnih.gov |

Diterpenoid Nature and Structural Complexity

Historical Context of this compound Discovery and Initial Characterization

This compound was discovered and first reported in 2007 by a team of researchers led by Zhao. researchgate.netsci-hub.ruacs.orgcas.cn The compound was isolated from the Chinese medicinal plant Salvia przewalskii. researchgate.netsci-hub.ruoregonstate.edu Its initial characterization involved comprehensive spectroscopic analysis, including 1D and 2D NMR, and mass spectrometry. researchgate.netacs.org The definitive structure and relative stereochemistry were confirmed through a single-crystal X-ray study. researchgate.netacs.orgoregonstate.edu

Upon its discovery, this compound was recognized as a novel diterpenoid with a unique and unprecedented skeletal structure. researchgate.netsci-hub.seoregonstate.edu This structural novelty immediately positioned it as an interesting subject for the synthetic chemistry community. sci-hub.ruacs.org The first total synthesis of (-)-Przewalskin B was reported in 2010, which also confirmed the absolute configuration of the natural product. acs.orgcas.cn Subsequently, a total synthesis of the (+)-enantiomer was also achieved. sci-hub.ru

Table 2: Key Milestones in this compound Research

Year Milestone Key Researchers/Group Reference
2007 Isolation from Salvia przewalskii and structure elucidation. Zhao et al. researchgate.netacs.orgcas.cn
2010 First total synthesis of (-)-Przewalskin B, confirming its absolute configuration. She and co-workers sci-hub.ruacs.org

| 2011 | Total synthesis of (+)-Przewalskin B reported. | Tu and co-workers | sci-hub.ru |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H26O4

Molecular Weight

330.4 g/mol

IUPAC Name

(1R,10R,13R)-13-hydroxy-5,5-dimethyl-15-propan-2-yl-11-oxatetracyclo[8.6.0.01,13.04,9]hexadeca-8,15-diene-12,14-dione

InChI

InChI=1S/C20H26O4/c1-11(2)13-10-19-9-7-14-12(6-5-8-18(14,3)4)16(19)24-17(22)20(19,23)15(13)21/h6,10-11,14,16,23H,5,7-9H2,1-4H3/t14?,16-,19-,20-/m1/s1

InChI Key

XENNDAKNPKZKFC-VWZLZXLISA-N

Isomeric SMILES

CC(C)C1=C[C@]23CCC4C(=CCCC4(C)C)[C@H]2OC(=O)[C@@]3(C1=O)O

Canonical SMILES

CC(C)C1=CC23CCC4C(=CCCC4(C)C)C2OC(=O)C3(C1=O)O

Synonyms

Przewalskin B

Origin of Product

United States

Isolation, Advanced Structural Elucidation, and Chemodiversity Studies of Przewalskin B

Methodologies for Analytical Isolation and Purification from Complex Matrices

The isolation of pure chemical entities from complex natural sources, such as plant tissues, is a foundational step in natural product chemistry. The process for a compound like Przewalskin B, which is found within a matrix of numerous other related and unrelated metabolites, requires a multi-step approach designed to systematically separate and purify the target molecule. researchgate.netrsc.org Methodologies are selected based on the physicochemical properties of the target compound, such as polarity, solubility, and molecular weight, to achieve high purity. scribd.comijddr.in

The initial step in isolating this compound from its natural source, the medicinal plant Salvia przewalskii, involves solvent extraction. researchgate.net Typically, polar solvents such as methanol (B129727) or ethanol (B145695) are employed to extract a broad range of compounds from the dried and powdered plant material. This process yields a crude extract containing the desired diterpenoid along with a multitude of other phytochemicals. scribd.com

Following extraction, a systematic purification sequence is employed to isolate this compound. This purification is heavily reliant on a variety of chromatographic techniques that separate compounds based on their differential affinities for a stationary phase and a mobile phase. rsc.org Commonly employed techniques include:

Column Chromatography (CC): The crude extract is often first subjected to column chromatography over a stationary phase like silica (B1680970) gel. A gradient of solvents, typically starting with non-polar solvents (e.g., hexane) and gradually increasing in polarity (e.g., with ethyl acetate), is used to elute fractions of decreasing lipophilicity.

High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound from initial chromatographic steps are further purified using preparative HPLC. This high-resolution technique, often utilizing a C18 reversed-phase column, can separate structurally similar compounds with high efficiency. A typical mobile phase for such a separation might consist of a mixture of acetonitrile (B52724) and water.

High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that can be effective for separating components from complex mixtures without a solid support, minimizing sample adsorption and degradation.

Recrystallization: As a final purification step, recrystallization from a suitable solvent system can be used to obtain the compound in a highly pure, crystalline form, which is ideal for structural analysis.

The purity of the isolated compound at each stage is typically monitored by thin-layer chromatography (TLC) or analytical HPLC.

Comprehensive Spectroscopic and Crystallographic Approaches for this compound Structure Determination

Determining the intricate three-dimensional structure of a novel natural product like this compound, which possesses an unprecedented carbon skeleton, requires the application of a suite of advanced analytical techniques. researchgate.net The combination of spectroscopic and crystallographic methods provides orthogonal data points that, when taken together, allow for the unambiguous elucidation of its molecular formula, connectivity, and stereochemistry.

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules in solution. For this compound, extensive NMR analysis, including both one-dimensional (1D) and two-dimensional (2D) experiments, was critical in piecing together its complex architecture. researchgate.netchemfaces.com

1D NMR: ¹H NMR spectra provide information on the number and chemical environment of protons, while ¹³C NMR spectra reveal the number and type of carbon atoms (e.g., methyl, methylene, methane, quaternary).

2D NMR: A suite of 2D NMR experiments is used to establish the connectivity of atoms.

COSY (Correlation Spectroscopy) experiments identify proton-proton (¹H-¹H) spin-spin coupling networks, helping to piece together fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) spectra correlate directly bonded proton and carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments reveal through-space proximity of protons, providing essential data for determining the relative stereochemistry of the molecule. scilit.net

The data obtained from these experiments allowed for the complete assignment of all proton and carbon signals and the establishment of the atom-to-atom connectivity of this compound. researchgate.net

Table 1: Representative NMR Data Types for the Structural Elucidation of this compound

NMR Experiment Purpose Information Obtained
¹H NMR Identifies proton environments Chemical shifts, integration (proton count), coupling constants (J-values)
¹³C NMR Identifies carbon environments Chemical shifts, number of unique carbons
DEPT-135 Differentiates carbon types Distinguishes between CH, CH₂, and CH₃ groups
COSY Establishes ¹H-¹H connectivities Identifies adjacent protons within a spin system
HSQC/HMQC Establishes direct ¹H-¹³C bonds Correlates each proton with its directly attached carbon
HMBC Establishes long-range ¹H-¹³C connectivities Maps connectivities across 2-3 bonds, crucial for assembling the carbon skeleton

| NOESY/ROESY | Determines spatial proximity of protons | Provides data on relative stereochemistry by identifying protons close in space |

Single-crystal X-ray diffraction is an exceptionally powerful analytical technique that provides a definitive, three-dimensional model of a molecule's structure in the solid state. creative-biostructure.comuni-ulm.de For this compound, a single-crystal X-ray study was instrumental in confirming the structure proposed by NMR analysis and unambiguously determining its relative stereochemistry. researchgate.netchemfaces.com

The technique involves irradiating a high-quality single crystal of the compound with a focused beam of X-rays. uni-ulm.de The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule, from which the precise positions of each atom can be determined. creative-biostructure.comresearchgate.net This analysis provides highly accurate data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing the exact spatial arrangement of atoms, thus establishing the relative stereochemistry. uni-ulm.de In many cases, particularly when using specific X-ray wavelengths and if a heavy atom is present, the analysis can also determine the absolute configuration of the molecule. uni-ulm.de

Table 2: Typical Data Obtained from Single-Crystal X-ray Diffraction of this compound

Parameter Description Significance
Crystal System The geometric class of the crystal lattice (e.g., monoclinic, orthorhombic). Fundamental crystallographic information. mdpi.com
Space Group The symmetry elements present in the unit cell. Describes the symmetry of the molecular packing. mdpi.com
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the unit cell. Defines the basic repeating unit of the crystal. mdpi.com
Atomic Coordinates The (x, y, z) position of each non-hydrogen atom in the unit cell. Provides the precise 3D structure of the molecule.
Bond Lengths & Angles The distances between bonded atoms and the angles between bonds. Confirms the molecular connectivity and geometry.

| Flack Parameter | A value used to determine the absolute stereochemistry of a chiral, non-centrosymmetric crystal. | Allows for the assignment of absolute configuration from the diffraction data. |

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of an unknown compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million). amazonaws.com This precision allows for the calculation of a unique molecular formula. researchgate.net

For this compound, techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) would have been used to obtain a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). researchgate.net This accurate mass is then compared against a database of all possible elemental compositions, allowing for the unambiguous determination of the molecular formula, which is the first crucial piece of information in the structural elucidation puzzle. researchgate.netboyuancb.com

While X-ray crystallography can often determine the absolute configuration, chiroptical methods provide an important and often complementary approach, especially when suitable crystals cannot be obtained. mdpi.com Electronic Circular Dichroism (ECD) spectroscopy is a technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.org

The absolute configuration of a flexible molecule like this compound can be determined by comparing its experimental ECD spectrum with theoretical spectra calculated for different possible stereoisomers. scilit.netrsc.org This process involves:

Performing a conformational search for the possible stereoisomers using computational chemistry methods.

Calculating the theoretical ECD spectrum for each low-energy conformer using time-dependent density functional theory (TD-DFT). rsc.org

Generating a Boltzmann-averaged theoretical spectrum for each stereoisomer.

Matching the experimental spectrum to one of the calculated spectra to assign the absolute configuration. researchgate.net

This method is a powerful tool for confirming the absolute stereochemistry of complex natural products and serves as a valuable alternative or complement to X-ray diffraction analysis. mdpi.comrsc.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Elucidation of the Unprecedented Tetracyclic Framework of this compound

This compound, a novel diterpenoid, was first isolated from the Chinese medicinal plant Salvia przewalskii Maxim. researchgate.netacs.orgcas.cn. The determination of its complex and unprecedented molecular structure was a significant achievement, accomplished through a combination of extensive spectroscopic analysis and single-crystal X-ray diffraction studies. researchgate.netacs.orgcas.cn

The structure of this compound is characterized by a unique, fused tetracyclic skeleton. acs.orgcas.cn This intricate framework includes a distinctive five-membered spiro ring and moieties of α-hydroxy-β-ketone lactone. cas.cn The relative stereochemistry of the molecule was also definitively established through these comprehensive analytical methods. researchgate.netacs.org

The novelty of this compound's carbon skeleton suggests it is likely derived from the rearrangement of an abietane (B96969) diterpenoid, a common class of compounds found in the Salvia genus. rsc.org A plausible biosynthetic pathway has been proposed to explain the formation of this unique structure. researchgate.netacs.org The intriguing structural features of this compound have made it an attractive target for total synthesis, a challenging endeavor that has been successfully achieved. cas.cnresearchgate.net

Structural Relationships and Isolation of Related Przewalskin Analogues and Derivatives

The chemical diversity of the Salvia genus, particularly Salvia przewalskii, has led to the isolation of several diterpenoids structurally related to this compound. semanticscholar.org These compounds often share a common biosynthetic origin, showcasing variations in their core skeletons and functional groups.

One such related compound is Przewalskin A, another novel terpenoid isolated from S. przewalskii with a distinct 6/6/7 carbon ring skeleton. researchgate.netmdpi.com Its structure was also determined through comprehensive spectroscopic analysis and confirmed by X-ray diffraction of its derivative. researchgate.net

Further phytochemical investigations of S. przewalskii have yielded other related diterpenoids, including icetexane diterpenoids like Przewalskin C and D. jst.go.jp The plant is also a source of known tanshinones, such as tanshinone I and tanshinone IIA. researchgate.net The co-occurrence of these various diterpenoids highlights the rich chemodiversity of this plant species.

The exploration of other Salvia species has also revealed compounds with novel skeletons that, while not direct analogues, contribute to the broader understanding of diterpenoid diversity. For instance, Salviyunnanone A, from Salvia yunnanensis, possesses an unprecedented 7/5/6/3 ring system derived from the abietane skeleton. researchgate.netacs.org Similarly, Salvadiones A and B from Salvia bucharica are C30-triterpenoids with a novel five-carbocycle skeleton. mdpi.com The study of these diverse structures provides valuable insights into the biosynthetic pathways and chemical evolution of terpenoids within the Salvia genus.

Biosynthetic Pathways and Mechanistic Insights into Przewalskin B Formation

Proposed Biogenetic Origins and Hypothesized Rearrangement Mechanisms from Precursors

The biogenesis of Przewalskin B is proposed to originate from a conventional abietane-type diterpenoid precursor. researchgate.net The unique carbon framework of this compound is thought to be the product of significant skeletal reorganization. oregonstate.edunih.gov A plausible biosynthetic pathway suggests that its formation involves a novel rearrangement cascade starting from an abietane (B96969) skeleton. researchgate.net

Postulated Enzymatic Transformations and Key Intermediates in this compound Biosynthesis

The biosynthesis of this compound is presumed to be an enzyme-mediated process, branching off from the primary pathway for abietane diterpenoids. oup.comnih.gov The initial steps are likely shared with other diterpenoids produced in Salvia species, starting from the universal diterpene precursor, (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP). oup.com

The key enzymatic transformations are postulated as follows:

Cyclization: Diterpene synthases (diTPSs), such as a copalyl diphosphate synthase (CPS) and a kaurene synthase-like cyclase (KSL), catalyze the initial cyclization of GGPP. oup.com This forms a key intermediate with the characteristic tricyclic abietane carbon skeleton, such as miltiradiene. oup.com

Oxidative Rearrangement: Following the formation of the abietane core, a series of highly specific enzymatic transformations are believed to occur. These steps are likely catalyzed by specialized enzymes, such as those from the cytochrome P450 family, which are known to be involved in the downstream modification of terpenoid skeletons. researchgate.net These enzymes would facilitate the oxidative cleavage of the C4-C5 bond and orchestrate the subsequent methyl and side-chain rearrangements. researchgate.net

The key intermediates in this pathway would include the initial abietane precursor formed from GGPP and subsequent carbocation or other reactive intermediates generated during the enzyme-catalyzed bond cleavage and migration steps that ultimately yield the stable structure of this compound. nih.gov

Connections to Established Abietane Diterpenoid Biosynthetic Routes

The biosynthetic pathway of this compound is intrinsically linked to the broader network of abietane diterpenoid biosynthesis found in plants, particularly within the Salvia genus. researchgate.net Abietanes are a large and diverse class of diterpenoids characterized by a 6-6-6 tricyclic ring system. nih.gov The biosynthesis of these compounds is initiated by the cyclization of GGPP to form the abietane core, a process catalyzed by diterpene synthases. oup.com

This compound is considered a rearranged abietane diterpenoid. researchgate.netoup.com Its formation represents a functional divergence from the main abietane pathway, where a common precursor is shunted into a unique metabolic branch. oup.com Genetic studies in Salvia miltiorrhiza provide strong evidence for this connection. When the expression of SmCPS1, the enzyme that catalyzes the first committed step in the biosynthesis of abietane diterpenoids like tanshinones, was reduced, the production of rearranged abietanes was also significantly decreased. oup.com This demonstrates that this compound and other conventional abietanes share a common origin and rely on the same initial enzymatic machinery to construct the foundational abietane skeleton before specialized enzymes catalyze the unique rearrangements. oup.com

Total Synthesis of Przewalskin B: Methodological Innovations and Stereochemical Control

Diverse Synthetic Strategies for Racemic and Enantiomeric Przewalskin B

The quest to synthesize this compound has led to the exploration of multiple synthetic routes, each with its own set of key transformations to assemble the complex tetracyclic core. These strategies have been applied to produce both racemic mixtures and single enantiomers of the natural product. The synthesis of (±)-Przewalskin B has been achieved from commercially available 2-cyclohexenone, highlighting an efficient approach to the racemic form. acs.org Concurrently, the first total syntheses of both (-)-Przewalskin B and its unnatural (+)-enantiomer have also been reported, determining the absolute configuration of the natural product. acs.orgacs.orgcas.cn

Construction of the Core Tetracyclic Skeleton

A central challenge in any this compound synthesis is the construction of its unique tetracyclic skeleton. Various strategies have been devised to tackle this, often involving a carefully orchestrated sequence of reactions to build the fused and spirocyclic ring systems.

One notable approach to the racemic form involved a retrosynthetic analysis that disconnected the cyclic enone via a ring-closing metathesis (RCM) reaction. acs.org This strategy further traced back to a key lactone intermediate, which itself was envisioned to be formed from a bicyclic enone. acs.org This bicyclic precursor was accessible through a Diels-Alder reaction, demonstrating a convergent approach to the tetracyclic core. acs.org

Another successful strategy for the enantioselective synthesis of (-)-Przewalskin B employed a different ring-closure sequence. The retrosynthesis envisioned the final γ-lactone ring being formed from a spirocyclic enone intermediate. acs.org This enone's five-membered spiro ring was planned to be constructed via an intramolecular aldol (B89426) condensation. acs.org The precursor for this cyclization was a bicyclic ester, which was ingeniously formed through an intramolecular nucleophilic acyl substitution (INAS) reaction. acs.org

The synthesis of (+)-Przewalskin B showcased yet another distinct strategy for assembling the tetracyclic framework. This approach featured a rhodium-catalyzed intramolecular carbene insertion into a tertiary C-H bond as a key step to efficiently construct the C/D rings and the all-carbon quaternary center. sci-hub.ru

Table 1: Comparison of Core Skeleton Construction Strategies

Target Molecule Key Ring-Forming Strategy Precursor for Core Construction Reference
(±)-Przewalskin B Diels-Alder, RCM Bicyclic enone from 2-cyclohexenone acs.orgacs.org
(-)-Przewalskin B INAS, Intramolecular Aldol Bicyclic ester from chiral alcohol acs.org
(+)-Przewalskin B Rh-catalyzed C-H Insertion Acyclic precursor with subsequent cyclizations sci-hub.ruthieme-connect.com

Key Reactions Employed in this compound Total Synthesis

The successful syntheses of this compound have relied on a toolbox of powerful chemical reactions to achieve the desired bond formations and stereochemical control. Several key reactions have proven to be particularly instrumental.

The Diels-Alder reaction has been a cornerstone in several syntheses of this compound for the construction of the A ring. acs.orgacs.orgfigshare.com In the synthesis of (±)-Przewalskin B, a Diels-Alder reaction between a readily available diene and methylacrolein was a pivotal step in forming the initial bicyclic core. acs.orgacs.org This [4+2] cycloaddition provides a powerful and stereocontrolled method for rapidly building cyclic systems with multiple stereocenters.

The construction of the spiro-quaternary carbon center, a significant structural hurdle, has been elegantly addressed using the Claisen-Johnson rearrangement. acs.orgfigshare.combioinfopublication.org This researchgate.netresearchgate.net-sigmatropic rearrangement of an allylic alcohol with an orthoester generates a γ,δ-unsaturated ester with the concomitant formation of a new carbon-carbon bond. bioinfopublication.org In the synthesis of (±)-Przewalskin B, this reaction was key to establishing the spirocyclic junction. acs.orgacs.orgfigshare.com

Ring-closing metathesis (RCM) has emerged as a powerful tool for the formation of cyclic olefins, and it has been successfully applied in the synthesis of this compound to construct the cyclic enone moiety. acs.orgacs.orgfigshare.com In one of the reported total syntheses, RCM of a sterically hindered diene was a crucial step in forming the C13-C14 bond, leading to the enone system within the tetracyclic framework. acs.orgresearchgate.net This reaction demonstrates the utility of olefin metathesis in complex molecule synthesis, even in sterically demanding environments. figshare.comresearchgate.net

The first total synthesis of (-)-Przewalskin B featured an intramolecular nucleophilic acyl substitution (INAS) reaction as a key strategic element. acs.orgresearchgate.netacs.org This reaction was employed to close the B ring of the tetracyclic system. acs.orgacs.org The INAS reaction provided an efficient means to construct the bicyclic ester precursor required for the subsequent intramolecular aldol condensation, ultimately leading to the natural product's core structure. acs.orgresearchgate.net This application highlights the power of INAS in building complex ring systems from acyclic precursors. sci-hub.ru

Table 2: Key Reactions and Their Roles in this compound Synthesis

Reaction Purpose in Synthesis Specific Application Example Reference
Diels-Alder Cycloaddition Construction of the A ring Reaction of a diene with methylacrolein acs.orgacs.orgacs.org
Claisen-Johnson Rearrangement Establishment of the spiro-quaternary center Rearrangement of an allylic alcohol acs.orgacs.org
Ring-Closing Metathesis (RCM) Formation of the cyclic enone moiety Cyclization of a sterically crowded diene acs.orgacs.orgacs.orgfigshare.com
Intramolecular Nucleophilic Acyl Substitution (INAS) Closure of the B ring Formation of a bicyclic ester precursor acs.orgacs.orgresearchgate.netacs.org
Diastereoselective Organocatalytic Aldol Cyclizations and Condensations

A cornerstone in the construction of the this compound core is the diastereoselective formation of its A/B spirofused ring system. Organocatalytic intramolecular aldol reactions have proven highly effective for this purpose. researchgate.net In one prominent synthesis of (+)-Przewalskin B, a dialdehyde (B1249045) precursor was subjected to an aldol condensation to forge the B-ring. sci-hub.ru

The choice of catalyst and reaction conditions is critical for achieving the desired diastereoselectivity. For instance, the use of a pyrrolidine-based organocatalyst to effect the cyclization of a key dialdehyde intermediate has been reported. sci-hub.ruscispace.com The steric interaction between the catalyst and the cyclohexene (B86901) moiety of the substrate was found to direct the reaction pathway, favoring the formation of the desired anti diastereomer over the syn product. sci-hub.ru This stereocontrol is fundamental, as the relative configuration established in this step is carried through the remainder of the synthesis.

Another key transformation involves an aldol-type condensation of an alkynyl aldehyde with ethyl diazoacetate, using a base like sodium hydride (NaH), to construct a crucial β-alkynyl-β-hydroxy-α-diazo ester intermediate. sci-hub.ru This intermediate is a direct precursor to the substrate needed for the subsequent rhodium-catalyzed carbene insertion. sci-hub.ru The high efficiency of these organocatalytic and related condensation reactions underscores their strategic importance in assembling the complex architecture of this compound. researchgate.net

Table 1: Key Aldol Cyclization/Condensation in this compound Synthesis

StepReactant(s)Catalyst/ReagentKey TransformationSignificance
A/B Ring FormationDialdehyde precursorPyrrolidine derivativeIntramolecular aldol cyclizationEstablishes critical stereochemistry of the A/B spiro-fused rings with high diastereoselectivity. sci-hub.ru
C/D Ring PrecursorAlkynyl aldehyde, Ethyl diazoacetateNaHAldol-type condensationForms the β-hydroxy-α-diazo ester intermediate required for carbene insertion. sci-hub.ru
Rhodium-Catalyzed Intramolecular Carbene Insertions

The construction of the C/D rings, including the challenging all-carbon quaternary center, has been elegantly achieved through a rhodium-catalyzed intramolecular carbene insertion into a tertiary C-H bond. researchgate.netrsc.org This reaction represents a powerful and efficient method for forming five-membered rings. sci-hub.ru

The typical substrate for this transformation is a (Z)-β-vinyl-α-diazo-β-ketoester, which is generated from the previously formed aldol condensation product. sci-hub.ru The synthesis of (+)-Przewalskin B reported by Tu and coworkers features the slow addition of this diazo compound to a suspension of rhodium(II) acetate (B1210297) (Rh₂(OAc)₄). sci-hub.ruresearchgate.net The Rh₂(OAc)₄ catalyzes the decomposition of the diazo group to form a rhodium carbene intermediate. rsc.org This highly reactive species then undergoes an intramolecular insertion into the proximate tertiary C-H bond. sci-hub.ruresearchgate.net

This key step accomplishes several synthetic goals simultaneously:

Formation of the C/D rings: The C-H insertion forges the crucial bond that closes the five-membered D-ring onto the C-ring.

Creation of the all-carbon quaternary center: The insertion occurs at a tertiary carbon, thereby generating the signature quaternary stereocenter of the molecule.

Installation of key functional groups: The reaction efficiently establishes the core tetracyclic ketolactone structure. sci-hub.ru

The resulting spiro-enone is then treated with an acid, such as p-toluenesulfonic acid (p-TsOH), to induce a final cyclization, yielding the tetracyclic ketolactone as a single stereoisomer. sci-hub.ruresearchgate.net The remarkable efficiency of this Rh(II)-mediated cascade highlights the strategic advantage of using carbene C-H insertion in the synthesis of complex natural products. sci-hub.ru

Table 2: Rhodium-Catalyzed C-H Insertion Details

CatalystSubstrateKey ReactionProductSignificance
Rh₂(OAc)₄(Z)-β-vinyl-α-diazo-β-ketoesterIntramolecular carbene insertion into tertiary C-H bondSpiro-enone intermediateEfficiently constructs C/D rings and the all-carbon quaternary center. sci-hub.rumdpi.com

Asymmetric Synthesis Approaches and Determination of Absolute Configuration

The initial determination of the absolute configuration of natural (-)-Przewalskin B was accomplished by She and coworkers through its first asymmetric total synthesis. sci-hub.ruresearchgate.net Their strategy relied on an intramolecular nucleophilic acyl substitution (INAS) reaction as a key step. researchgate.netresearchgate.net

Subsequently, the research group of Tu reported the first asymmetric total synthesis of the unnatural (+)-enantiomer, (+)-Przewalskin B. researchgate.net This endeavor served not only to demonstrate a new synthetic route but also to prepare the enantiomer for biological evaluation to explore the stereochemical requirements for its anti-HIV-1 activity. sci-hub.ru

In these asymmetric syntheses, stereochemical control is paramount. The chirality is often introduced early and propagated through subsequent steps. The organocatalytic aldol cyclization, for example, is a key point for establishing relative and absolute stereochemistry. researchgate.netscispace.com The final confirmation of the absolute configuration of the synthetic molecules is achieved by comparing their specific rotation and other spectroscopic data with those of the natural product. researchgate.net Furthermore, the relative stereochemistry of key intermediates can be unambiguously determined through single-crystal X-ray analysis, as was done for the tetracyclic ketolactone intermediate in the synthesis of (+)-Przewalskin B. sci-hub.ru This crystallographic data provides a solid anchor for confirming the stereochemical outcomes of the synthetic sequence.

Scalability Considerations and Process Optimization in this compound Synthesis

While detailed studies focusing specifically on the large-scale synthesis of this compound are not extensively documented in the available literature, general principles of process optimization can be applied to the known synthetic routes. A "concise" synthesis, such as the one involving a Diels-Alder reaction and ring-closing metathesis, is generally more amenable to scaling than a longer, more linear sequence. researchgate.netresearchgate.net

Key considerations for optimizing the synthesis of this compound for scalability would include:

Minimizing step count: Convergent strategies, where large fragments of the molecule are synthesized separately and then joined, are often more efficient for scaling than linear syntheses. rsc.org

Reagent cost and availability: The cost and practicality of using stoichiometric reagents and expensive catalysts like rhodium for large-scale production would need careful evaluation. While Rh₂(OAc)₄ is highly effective, its cost could be a limiting factor.

Chromatographic purifications: Syntheses requiring multiple chromatographic separations are often difficult to scale. Developing reaction conditions that yield clean products or enable purification by crystallization or extraction would be a priority. rsc.org

Robustness of reactions: Each step must be reliable and high-yielding. For example, the use of Grignard additions, which were successfully employed on a multigram-scale in the synthesis of other complex diterpenoids, could be a scalable alternative to less robust methods. rsc.org

The development of a truly scalable synthesis would likely require further refinement of the existing routes, possibly involving the development of catalytic or flow-chemistry-based processes to improve efficiency and reduce waste.

Synthetic Approaches to this compound Analogues and Research Intermediates

The synthesis of analogues of natural products is crucial for structure-activity relationship (SAR) studies and for developing compounds with improved therapeutic properties. While a broad library of this compound analogues has not been reported, the synthesis of its enantiomer, (+)-Przewalskin B, represents the most significant "analogue" synthesized to date, aimed at investigating the stereochemical basis of its biological activity. sci-hub.ru

The reported total syntheses provide access to a range of advanced research intermediates that could serve as starting points for analogue development. Key intermediates that have been synthesized and characterized include:

Bicyclic aldehyde: A product of the organocatalytic aldol cyclization, this intermediate possesses the A/B spiro-ring system and serves as a platform for elaborating the rest of the molecule. sci-hub.ru

Alkynyl aldehyde and diazo-β-ketoester: These compounds are direct precursors to the C/D ring system and could potentially be modified to introduce diversity around that part of the scaffold. sci-hub.ru

Tetracyclic ketolactone: This advanced intermediate, containing the complete A-D ring system, could be subjected to late-stage functionalization to produce analogues. sci-hub.ruresearchgate.net

The existing synthetic routes, particularly those employing convergent strategies like the Diels-Alder approach, provide a framework for systematically modifying different regions of the this compound scaffold to explore its chemical space and biological potential. researchgate.netresearchgate.net

Mechanistic Pharmacology and Biological Activity Profiling of Przewalskin B Preclinical and in Vitro Focus

In Vitro Biological Activity Screening Paradigms for Przewalskin B

This compound, a novel diterpenoid first isolated from the Chinese medicinal herb Salvia przewalskii Maxim, possesses a unique and complex tetracyclic skeletal structure that has garnered significant interest in the scientific community. researchgate.netcas.cn Its biological activities have been explored through various in vitro screening models to determine its therapeutic potential, focusing primarily on its antiviral and cytotoxic effects.

Initial in vitro studies have identified this compound as having modest antiviral properties, particularly against the Human Immunodeficiency Virus type-1 (HIV-1). researchgate.net Research demonstrated that this compound exhibits anti-HIV-1 activity with a reported half-maximal effective concentration (EC50) of 30 µg/mL. researchgate.netcas.cnchemfaces.comchemfaces.com This discovery has positioned this compound as a subject of interest for the development of new antiviral agents. researchgate.net

The antiviral screening also included related compounds, such as Przewalskin A, another terpenoid isolated from S. przewalskii. chemfaces.comresearchgate.net Przewalskin A also showed modest anti-HIV-1 activity, and it was noted that modifications, such as those in its PDC oxidation derivative, affected its potency. chemfaces.com While the precise mechanism of action for this compound's anti-HIV-1 activity is not fully elucidated, some secondary metabolites containing 1,3-diketone structures are known to function as HIV-1 integrase inhibitors. mdpi.com However, direct inhibition of specific HIV-1 enzymes like reverse transcriptase or protease by this compound has not been definitively established in the available literature. nih.gov The primary mechanism appears to be the disruption of the virus's ability to cause cytopathic effects in host cells. mdpi.com The evaluation of this compound continues, spurred by the ongoing need for novel antiviral compounds that can overcome drug resistance and viral evasion mechanisms. nih.govplos.org

Table 1: In Vitro Anti-HIV-1 Activity of Przewalskin Compounds

Compound EC50 (µg/mL) Source(s)
This compound 30 researchgate.netcas.cnchemfaces.comchemfaces.com
Przewalskin A 41 chemfaces.comchemfaces.comresearchgate.net
Przewalskin A (PDC oxidation derivative) 89 chemfaces.com

EC50 (Half-maximal Effective Concentration) represents the concentration of a drug that is required for 50% of its maximum effect in vitro.

The cytotoxic potential of this compound has been evaluated against various cancer cell lines to identify potential targets for anticancer drug development. Studies have shown that this compound possesses cytotoxic activity against the K562 human myeloid leukemia cell line, with reported IC50 values ranging from 35.11 to 42.73 μM. chemfaces.com

While direct data on this compound's activity against other cell lines is limited, research into other compounds from Salvia przewalskii highlights the cytotoxic potential of this chemical family. For instance, Przewalskone, an adduct of two different terpenoids from the same plant, exhibited significant cytotoxicities against five human cancer cell lines: HL-60 (leukemia), A-549 (lung cancer), SMMC-7721 (hepatocellular carcinoma), MCF-7 (breast cancer), and SW-480 (colon cancer), with IC50 values between 0.69 and 2.35 µM. researchgate.netresearchgate.net Notably, Przewalskone showed weak activity against the normal human bronchial epithelial cell line Beas-2B, suggesting a degree of selectivity for cancer cells. researchgate.net In contrast, other related compounds, Salviprolin A and Salviprolin B, were found to be inactive against a similar panel of cell lines. semanticscholar.org These varied results underscore the importance of the specific molecular structure in determining cytotoxic activity.

Table 2: In Vitro Cytotoxic Activity of this compound

Cell Line Cancer Type IC50 (µM) Source(s)
K562 Human Myeloid Leukemia 35.11 - 42.73 chemfaces.com

IC50 (Half-maximal Inhibitory Concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antiviral Activity Research (e.g., Anti-HIV-1 Mechanisms)

Investigation of Molecular Targets and Receptor Interactions of this compound

Understanding the molecular interactions of this compound is crucial for elucidating its mechanism of action and advancing its potential as a therapeutic agent. Research has focused on identifying its direct molecular targets and its influence on cellular signaling.

The primary mode of action for this compound is believed to be through selective receptor modulation, which in turn influences intracellular signaling pathways. biosynth.com This targeted mechanism suggests it could play a role in modulating physiological responses within various cellular systems. biosynth.com

Network pharmacology and molecular docking, which are computational methods used to predict interactions between molecules and proteins, have provided further hypotheses into its mechanisms. nih.gov These studies predict that this compound may be a key active component in certain herbal formulations, potentially modulating pathways such as the MAPK signaling pathway through the inhibition of targets like p38. amegroups.cnbjmu.edu.cn The MAPK pathway is critical in regulating cellular processes like proliferation, differentiation, and apoptosis. Other computational analyses have suggested possible interactions with targets like the protein kinase AKT1 and involvement in the B cell receptor signaling pathway, although these predictions require experimental validation. amegroups.cn

Enzyme inhibition is a common mechanism through which therapeutic compounds exert their effects. pressbooks.publongdom.orglabster.com Inhibitors can act reversibly or irreversibly and are classified based on how they interact with the enzyme and its substrate, with common types being competitive, non-competitive, and uncompetitive inhibition. nih.govjackwestin.com

Specific experimental studies detailing the direct inhibition of enzymes by isolated this compound are not extensively documented in the available literature. However, the predictions from network pharmacology studies suggest that its biological effects may stem from the modulation of kinases like p38 and AKT1, which are enzymes central to cell signaling. amegroups.cn For example, non-competitive inhibitors often bind to an allosteric site on an enzyme, changing its conformation and reducing its catalytic efficiency, a mechanism that is critical in the regulation of metabolic pathways like glycolysis. nih.gov The potential for this compound to act as an enzyme inhibitor remains an important area for future experimental investigation to validate computational predictions and fully characterize its biochemical function.

Receptor Modulation and Influence on Intracellular Signaling Pathways

Structure-Activity Relationship (SAR) Studies on this compound and its Synthetic Analogues

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing a lead compound by identifying which parts of its chemical structure are essential for its biological activity and which can be modified to enhance efficacy or reduce side effects. gardp.orgslideshare.netresearchgate.net

The unique and structurally complex fused tetracyclic skeleton of this compound has made it a compelling and challenging target for synthetic chemists. researchgate.netresearchgate.net The successful total synthesis of both the natural (-)-Przewalskin B and its enantiomer, (+)-Przewalskin B, has been a significant achievement. cas.cnresearchgate.netresearchgate.net These synthetic routes are crucial as they pave the way for the creation of novel synthetic analogues, which are necessary for conducting detailed SAR studies. researchgate.net

While comprehensive SAR studies on a wide range of this compound analogues have not yet been published, preliminary insights can be drawn from related compounds. For example, in a study on the anti-HIV-1 activity of Przewalskin A and its derivatives, it was observed that the number of carbonyl groups in the structure could influence the compound's antiviral efficacy, suggesting that more carbonyl groups might lead to weaker anti-HIV-1 effects. mdpi.com This type of finding demonstrates how SAR analysis can guide the rational design of more potent molecules. nih.gov The availability of a total synthesis for this compound will enable chemists to systematically modify its functional groups and ring systems to probe the key determinants of its antiviral and cytotoxic activities.

Correlation of Specific Structural Elements with Observed Biological Responses

The unique tetracyclic structure of this compound, featuring two spiro rings, an α-hydroxy-γ-lactone moiety, and an all-carbon quaternary center, is fundamental to its observed biological activities. sci-hub.ru While extensive structure-activity relationship (SAR) studies are not widely published, analysis of its known biological activities in the context of its structural features allows for preliminary correlations.

The modest anti-HIV-1 activity of this compound, with a reported EC50 of 30 µg/mL, is intrinsically linked to its complex three-dimensional architecture. sci-hub.ruresearchgate.net The spatial arrangement of the fused ring system and the specific stereochemistry of its chiral centers are likely crucial for its interaction with viral or host cell components. The α-hydroxy-γ-lactone moiety is a key functional group that may participate in hydrogen bonding or other polar interactions with biological targets. cas.cn The total synthesis of both (-)-Przewalskin B and its enantiomer, (+)-Przewalskin B, opens the door for future studies to determine if the anti-HIV-1 activity is stereospecific, which would provide further insight into the specific interactions at the molecular level. sci-hub.rucas.cn

The cyclopentenone unit within the broader structure is a known pharmacophore in various bioactive natural products, and its presence in the synthetic route to this compound suggests its potential importance. researchgate.net Modifications to this and other specific regions of the scaffold would be necessary to systematically probe which structural elements are the primary drivers of its biological responses.

Design and Development of this compound Scaffolds for Mechanistic Probes

The development of mechanistic probes from the this compound scaffold is a logical next step to elucidate its molecular targets and mechanisms of action, yet this area remains largely unexplored in published literature. The complex synthesis of this compound presents both a challenge and an opportunity for the design of such probes. sci-hub.rucas.cn

A primary strategy for developing mechanistic probes would involve the introduction of reporter tags, such as fluorescent dyes or biotin, at positions on the this compound scaffold that are not critical for its biological activity. The total synthesis routes that have been established provide potential points for modification. For instance, synthetic intermediates could be functionalized with a linker arm suitable for attaching a reporter group. This would require a thorough understanding of the (currently limited) structure-activity relationships to avoid disrupting the key pharmacophore.

Another approach involves the design of photoaffinity probes. This would entail incorporating a photolabile group, such as a diazirine or an aryl azide, into the this compound structure. Upon exposure to UV light, this group would form a highly reactive species that can covalently crosslink with the biological target, allowing for its identification and characterization. The selection of the attachment site for the photolabile group would be guided by computational docking models to place it in proximity to the putative binding interface. semanticscholar.org

Given the reported anti-HIV-1 activity, simplified analogs of the this compound scaffold could also be designed as mechanistic tools. By systematically removing or altering certain structural features, such as the spiro rings or the lactone moiety, researchers could determine the minimal structural requirements for biological activity. These simplified scaffolds, being easier to synthesize, could serve as a basis for creating a library of probes to investigate the mechanism of action. researchgate.net The established total syntheses of this compound provide the foundational chemical knowledge required to embark on the rational design and synthesis of such valuable mechanistic probes. sci-hub.rucas.cn

Advanced Research Methodologies, Analytical Applications, and Future Academic Directions for Przewalskin B

Application of Computational Chemistry and Molecular Dynamics Simulations in Przewalskin B Research

Computational chemistry and molecular dynamics (MD) simulations are increasingly vital in understanding the complex biological activities and mechanisms of natural products like this compound. These in silico approaches provide insights at the molecular level that are often difficult to obtain through experimental methods alone.

Network pharmacology, a key computational approach, has been utilized to explore the potential mechanisms of action of this compound, often as a component of complex herbal extracts like Radix Salviae Miltiorrhizae (Danshen). frontiersin.orgnih.govsemanticscholar.org These studies involve constructing "compound-target-disease" networks to predict the biological targets of this compound and elucidate the signaling pathways it may modulate. frontiersin.orgnih.govsemanticscholar.org For instance, network pharmacology analyses have suggested that this compound may be involved in regulating pathways such as the PI3K-Akt and HIF-1 signaling pathways, which are crucial in various physiological and pathological processes. frontiersin.orgnih.gov

Molecular docking, another powerful computational tool, is employed to predict the binding affinity and interaction modes between this compound and its potential protein targets. nih.govsemanticscholar.orgacs.org In a study investigating the mechanisms of Danshen in treating myelofibrosis, molecular docking simulations were used to assess the binding of this compound to key protein targets like JAK2 and TNF. semanticscholar.org Similarly, research on the effects of Danhong injection on brain damage after cardiac ischemia/reperfusion injury used molecular docking to evaluate the interactions of its components, including this compound, with targets like TNF-α. acs.org The binding energies calculated from these simulations provide a quantitative measure of the potential interaction strength.

Molecular dynamics simulations further refine the findings from molecular docking by providing a dynamic view of the ligand-protein complex over time. acs.org These simulations can assess the stability of the predicted binding poses and reveal conformational changes in both the ligand and the protein upon binding. acs.org For example, MD simulations have been used to confirm the stability of the docked complexes of compounds from Danhong injection with TNF-α. acs.org

These computational approaches not only help in hypothesis generation for further experimental validation but also play a crucial role in understanding the structure-activity relationships of this compound and its analogs.

Advanced Analytical Techniques for this compound Quantification and Characterization in Research Samples

The accurate quantification and structural characterization of this compound in various research samples, such as plant extracts and biological matrices, are fundamental for pharmacological and biosynthetic studies. A range of advanced analytical techniques is employed for this purpose.

Chromatographic and Spectroscopic Methods: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of this compound from complex mixtures. pakbs.org HPLC methods are validated for their accuracy, precision, repeatability, and stability to ensure reliable results. pakbs.org The validation parameters typically include the determination of the limit of detection (LOD), limit of quantification (LOQ), and recovery rates. pakbs.org

For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments, is indispensable. researchgate.netchemfaces.comacs.org These techniques provide detailed information about the carbon-hydrogen framework and the relative stereochemistry of the molecule. researchgate.netchemfaces.comacs.org Mass Spectrometry (MS), often coupled with chromatography (e.g., LC-MS), is used to determine the molecular weight and elemental composition of this compound. chemfaces.com

Crystallographic Techniques: Single-crystal X-ray diffraction analysis provides the most definitive evidence for the three-dimensional structure and absolute stereochemistry of a molecule. researchgate.netrsc.orgrsc.org The structure of this compound was unequivocally confirmed using this technique, which was crucial for establishing its novel and unprecedented carbon skeleton. researchgate.netrsc.orgrsc.org

The table below summarizes the key analytical techniques used in this compound research.

Analytical TechniqueApplication in this compound ResearchKey Findings/Parameters
High-Performance Liquid Chromatography (HPLC) Quantification in plant extractsMethod validation including linearity, precision, accuracy, and stability. pakbs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and characterizationDetermination of the carbon-hydrogen framework and relative stereochemistry. researchgate.netchemfaces.comacs.org
Mass Spectrometry (MS) Determination of molecular weight and formulaProvides information on the elemental composition. chemfaces.com
Single-Crystal X-ray Diffraction Absolute structure determinationConfirmed the unique and unprecedented molecular skeleton. researchgate.netrsc.orgrsc.org

Strategies for Enhancing Research-Scale Production and Purity of this compound

The limited availability of this compound from its natural source, Salvia przewalskii, necessitates the development of efficient strategies for its production and purification to support extensive research.

Total Synthesis: The total synthesis of this compound represents a significant achievement in organic chemistry, providing a viable alternative to isolation from natural sources. Several research groups have reported successful total syntheses of this compound and its enantiomers. researchgate.netresearchgate.net These synthetic routes often involve key strategic reactions such as the Diels-Alder reaction, Claisen-Johnson rearrangement, ring-closing metathesis, intramolecular nucleophilic acyl substitution, and intramolecular aldol (B89426) condensation. researchgate.netresearchgate.net The development of these synthetic pathways not only provides access to this compound for biological studies but also allows for the creation of structural analogs for structure-activity relationship (SAR) investigations.

Purification from Natural Sources: For isolation from Salvia przewalskii, a combination of chromatographic techniques is typically employed. This multi-step process often starts with solvent extraction of the plant material, followed by a series of column chromatography steps using different stationary phases like silica (B1680970) gel and Sephadex. The fractions are monitored by techniques like Thin-Layer Chromatography (TLC) and HPLC to guide the purification process and ultimately yield pure this compound.

The table below outlines the key strategies for obtaining research-grade this compound.

StrategyKey MethodologiesAdvantages
Total Synthesis Diels-Alder reaction, Ring-Closing Metathesis, Intramolecular Aldol Condensation. researchgate.netresearchgate.netScalable production, access to enantiomers and structural analogs.
Isolation from Salvia przewalskii Solvent extraction, Column Chromatography (Silica gel, Sephadex).Access to the natural form of the compound.

Emerging Research Areas and Potential New Mechanistic Pathways for this compound Exploration

While initial studies have highlighted the anti-HIV-1 activity of this compound, emerging research suggests a broader therapeutic potential and points towards new avenues for mechanistic exploration. researchgate.netchemfaces.comacs.org

Network pharmacology studies have implicated this compound in various signaling pathways, including those involved in cancer, inflammation, and metabolic disorders. frontiersin.orgnih.govsemanticscholar.org These computational predictions, however, require experimental validation to confirm the direct targets and biological effects of this compound.

Potential new research directions include:

Anti-cancer and Anti-metastasis Effects: Given that related compounds from Salvia species have shown anti-cancer properties, investigating the effects of this compound on cancer cell proliferation, apoptosis, and metastasis is a logical next step. researchgate.net Studies could explore its impact on key cancer-related pathways identified through network pharmacology.

Neuroprotective Properties: The inclusion of this compound in traditional medicine formulations used for neurological conditions suggests its potential as a neuroprotective agent. amegroups.org Future research could investigate its effects on neuronal cell models of neurodegenerative diseases.

Cardioprotective Effects: Some diterpenoids from Salvia species have demonstrated cardioprotective activities. researchgate.net Exploring the potential of this compound to protect cardiomyocytes from injury is a promising area of investigation.

Biosynthetic Pathway Elucidation: While a possible biosynthetic pathway involving the rearrangement of an abietane (B96969) diterpenoid has been proposed, the exact enzymatic steps remain to be elucidated. rsc.org Unraveling this pathway could enable the biotechnological production of this compound.

The unique and complex structure of this compound continues to make it a fascinating subject for both synthetic chemists and pharmacologists. Future research will likely focus on a multidisciplinary approach, combining computational methods, advanced analytical techniques, and rigorous biological testing to fully unlock the therapeutic potential of this novel diterpenoid.

Q & A

Q. How to validate computational predictions of this compound’s binding affinity experimentally?

  • Methodological Answer : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics. Use mutagenesis to disrupt predicted binding pockets and assess functional consequences. Cross-validate with cryo-EM or co-crystallization studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.